

Application Notes & Protocols: Determination of Cephalexin Hydrochloride Content in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Cephalexin Hydrochloride

Cat. No.: B1668391

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These application notes provide detailed methodologies for the quantitative determination of **cephalexin hydrochloride** in various pharmaceutical dosage forms. The protocols outlined below are intended for researchers, scientists, and quality control professionals in the pharmaceutical industry. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are widely employed for their accuracy, precision, and specificity. A titrimetric method is also discussed as a classical and cost-effective alternative.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the most common and reliable method for the analysis of cephalexin, as recommended by the United States Pharmacopeia (USP) and British Pharmacopoeia (BP).^[1] It offers high resolution and sensitivity, allowing for the separation of cephalexin from potential degradation products and excipients.

The following table summarizes various validated RP-HPLC methods for cephalexin determination, providing a comparative overview of their key chromatographic conditions and performance characteristics.

Parameter	Method 1	Method 2	Method 3
Stationary Phase (Column)	Waters C18 (250mm x 4.6mm, 5µm)[2]	ODS Column (250mm x 4.6mm)[3][4]	Enable C18 (250mm x 4.6mm, 5µm)[5]
Mobile Phase	Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v)[2]	Methanol: Water (50:50 v/v)[3][4]	Triethylamine: Methanol: Acetonitrile: Water (2:10:20:68 v/v) [5]
Flow Rate	1.0 mL/min[2]	0.9 mL/min[3][4]	1.0 mL/min[5]
Detection Wavelength (λ)	240 nm[2]	230 nm[3][4]	265 nm[5]
Retention Time (t _R)	~4.04 min[2]	~3.78 min[3][4]	Not Specified
Linearity Range	5 - 30 µg/mL[2]	0.05 - 80 µg/mL[3][4]	0.1 - 80 µg/mL[5]
Accuracy (% Recovery)	99.92% (for commercial formulation)[2]	> 99.8%[4]	100.57%[5]
Precision (% RSD)	Not Specified	Not Specified	0.31%[5]
LOD	Not Specified	Not Specified	0.06 µg/mL[5]
LOQ	Not Specified	Not Specified	0.20 µg/mL[5]

This protocol describes a validated isocratic Reverse-Phase HPLC method for the quantification of cephalexin in tablet dosage forms.[2]

A. Equipment and Reagents

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Waters C18 column (250mm x 4.6mm, 5µm particle size)
- Analytical balance
- Volumetric flasks and pipettes

- Syringe filters (0.45 μm)
- Cephalexin Reference Standard (RS)
- Methanol (HPLC grade)
- Sodium Acetate (Analytical grade)
- Purified water

B. Preparation of Solutions

- 0.1M Sodium Acetate Buffer: Dissolve 8.2 g of sodium acetate in 1000 mL of purified water. Adjust pH if necessary.
- Mobile Phase: Prepare a mixture of Methanol and 0.1M Sodium Acetate Buffer in a 75:25 v/v ratio. Filter through a 0.45 μm membrane filter and degas for 15 minutes in an ultrasonic bath.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of Cephalexin RS and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume with the same solvent.[\[2\]](#)
- Working Standard Solution (100 $\mu\text{g/mL}$): Transfer 1.0 mL of the standard stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.[\[2\]](#)
- Sample Preparation (Tablets):
 - Weigh and finely powder 20 tablets to determine the average weight.
 - Accurately weigh a portion of the powder equivalent to 50 mg of cephalexin and transfer it to a 50 mL volumetric flask.[\[4\]](#)
 - Add approximately 25 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[\[3\]](#)[\[4\]](#)
 - Make up the volume with the mobile phase and mix well.

- Filter the solution through a 0.45 μm syringe filter.
- Dilute this solution with the mobile phase to obtain a final concentration within the linear range (e.g., 20 $\mu\text{g/mL}$).

C. Chromatographic Analysis

- Set up the HPLC system with the specified column and mobile phase.
- Set the flow rate to 1.0 mL/min and the UV detector to 240 nm.[\[2\]](#)
- Inject 20 μL of the blank (mobile phase), followed by the working standard solution and the sample solutions.
- Record the chromatograms and measure the peak area for cephalexin. The retention time should be approximately 4.04 minutes.[\[2\]](#)

D. Calculation Calculate the cephalexin content in the sample using the peak areas obtained from the standard and sample solutions.

UV-Visible Spectrophotometry Methods

UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative to HPLC for cephalexin determination. Methods can be based on direct measurement of UV absorbance or on colorimetric reactions.

Parameter	Direct UV (Method A)	Direct UV (Method B)	Colorimetric (Ninhydrin)	Colorimetric (Folin-Ciocalteu)
Solvent/Reagents	0.1 N HCl[6]	Phosphate Buffer (pH 2.0)[6]	Ninhydrin, H ₂ SO ₄ [7]	Folin-Ciocalteu Reagent, Na ₂ CO ₃ [1]
Wavelength (λ _{max})	257 nm[6]	261 nm[6]	480 nm[7]	753 nm[1]
Linearity Range	5 - 50 µg/mL[6]	5 - 40 µg/mL[6]	40 - 200 µg/mL[7]	10 - 160 µg/mL[1]
Molar Absorptivity	2.03 x 10 ⁻² L·mol ⁻¹ ·cm ⁻¹ [6]	Not Specified	Not Specified	Not Specified
Accuracy (% Recovery)	Not Specified	Not Specified	98.50 - 101.33% [7]	Not Specified
Precision (% RSD)	Not Specified	Not Specified	0.41%[7]	Not Specified
LOQ	7.857 µg/mL[6]	Not Specified	Not Specified	Not Specified

This protocol details the direct quantification of cephalixin using its intrinsic UV absorbance in an acidic medium.[6]

A. Equipment and Reagents

- Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes
- Analytical balance, volumetric flasks, and pipettes
- Cephalixin Reference Standard (RS)
- Hydrochloric Acid (HCl), concentrated (Analytical grade)
- Purified water

B. Preparation of Solutions

- 0.1 N HCl Solution: Accurately measure 8.3 mL of concentrated HCl and dilute to 1000 mL with purified water.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cephalexin RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.[6]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 N HCl to obtain concentrations ranging from 5 to 50 µg/mL to construct a calibration curve.[6]
- Sample Preparation: Prepare a sample solution from the pharmaceutical formulation (as described in the HPLC protocol) using 0.1 N HCl as the diluent to achieve a final concentration within the calibration range.

C. Spectrophotometric Analysis

- Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
- Use 0.1 N HCl as the blank to zero the instrument.
- Measure the absorbance of each working standard solution at the determined λ_{max} (approximately 257 nm).[6]
- Plot a calibration curve of absorbance versus concentration.
- Measure the absorbance of the prepared sample solution at the same wavelength.

D. Calculation Determine the concentration of cephalexin in the sample solution from the calibration curve using the linear regression equation ($y = mx + c$).

Titrimetric Method

Pharmacopoeias have historically described titrimetric methods for cephalexin assay.[1] An iodometric back-titration method using potassium caroate as an oxidizing agent is a validated approach.[8]

Parameter	Value
Principle	Oxidation with excess Potassium Caroate (KHSO ₅) followed by iodometric back-titration[8]
Titrant	0.02 M Sodium Thiosulfate[8]
Linearity Range	0.05 - 0.35 mg/mL[8]
Accuracy (% Recovery)	98.7 - 101.4%[8]
Precision (% RSD)	1.42 - 3.0%[8]
LOQ	0.05 mg/mL[8]

This protocol provides a summary of the iodometric determination of cephalexin.[8]

A. Equipment and Reagents

- Burette (10 mL), pipettes, titration flasks
- Cephalexin sample
- Potassium Caroate (KHSO₅) solution (0.02 M)
- Sodium Thiosulfate solution (0.02 M), standardized
- Sulfuric Acid solution (0.1 M)
- Potassium Iodide solution (5%)
- Starch indicator solution

B. Titration Procedure

- Sample Preparation: Accurately weigh and dissolve a quantity of cephalexin sample in purified water to obtain a known concentration (e.g., 0.36 g in 1000 mL).[8]
- Reaction: Pipette a known volume (e.g., 10.00 mL) of the sample solution into a flask. Add a precise, excess volume (e.g., 10.00 mL) of 0.02 M KHSO₅ solution. Mix and allow to react for

1 minute.[8]

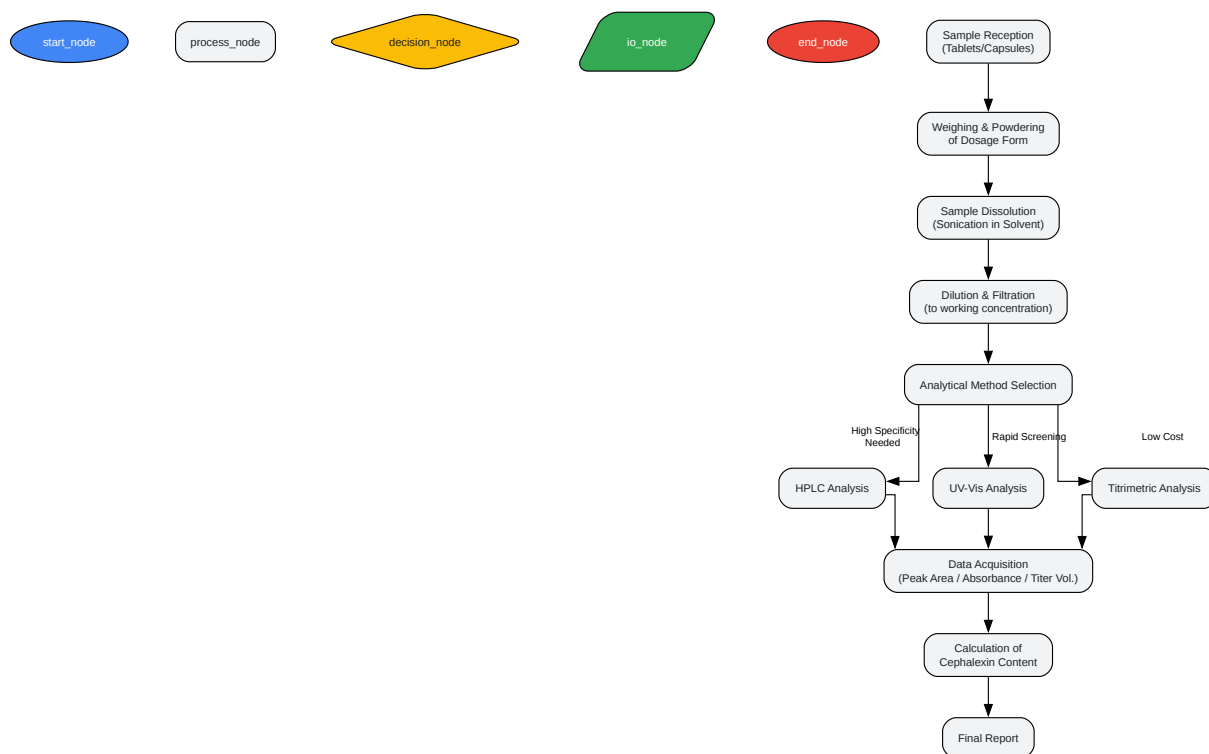
- Back-Titration: To an aliquot of the reaction mixture, add 1 mL of 0.1 M sulfuric acid and 1 mL of 5% potassium iodide solution. The excess KHSO_5 will liberate iodine.[8]
- Immediately titrate the liberated iodine with standardized 0.02 M sodium thiosulfate solution until the solution is pale yellow.
- Add a few drops of starch indicator and continue the titration until the blue color disappears.
- Perform a blank titration using water instead of the sample solution.

C. Calculation Calculate the amount of cephalexin in the sample based on the difference in the titrant volumes consumed by the blank and the sample.

Visualizations

General Workflow for Cephalexin Assay

The following diagram illustrates the typical experimental workflow for the determination of cephalexin content in a pharmaceutical formulation.

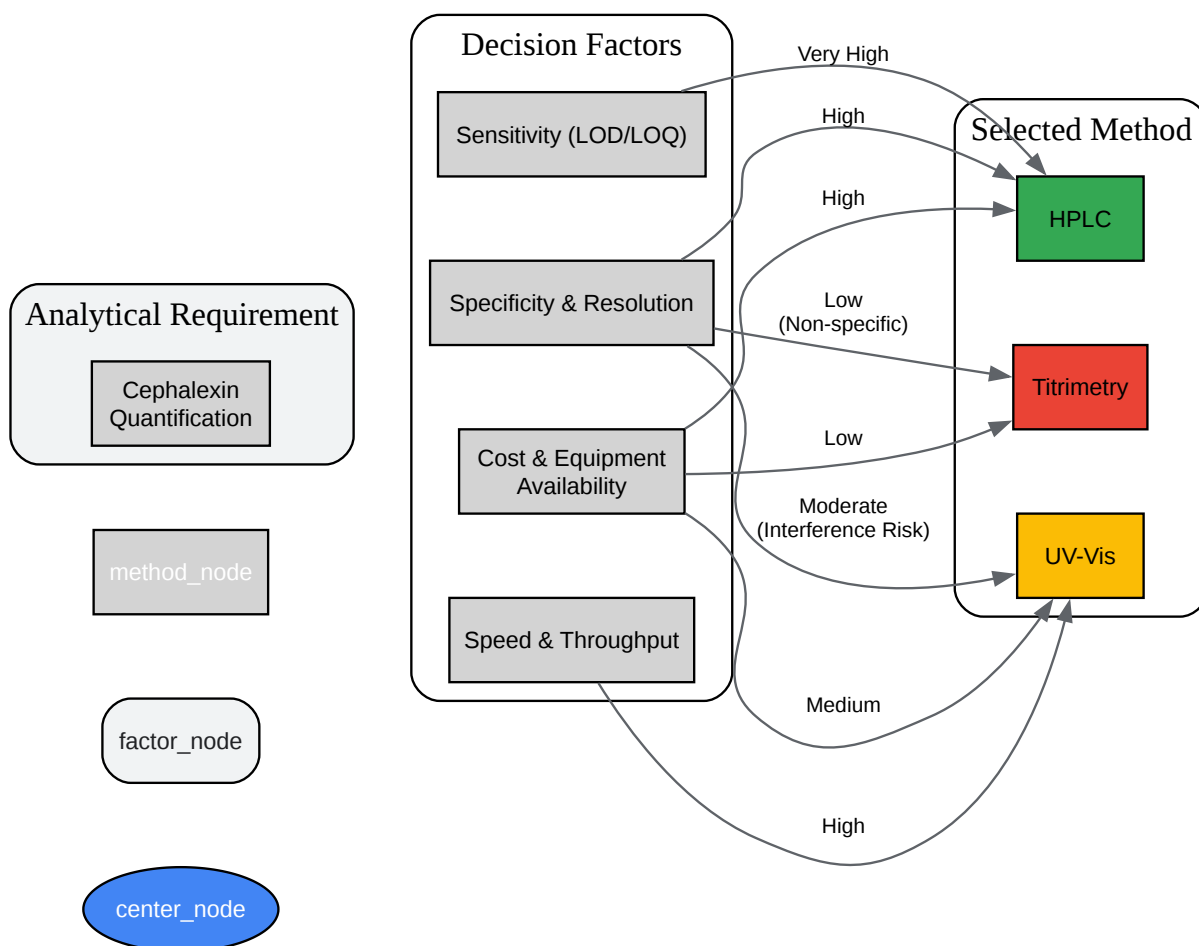


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Caption: General experimental workflow for cephalexin quantification.

Logical Diagram for Method Selection

This diagram outlines the key factors influencing the choice of an appropriate analytical method for cephalexin determination.



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Caption: Factors guiding the selection of an analytical method.

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